6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Description
This compound is a cyclohexene carboxylic acid derivative featuring a 4-fluoro-3-nitrophenyl carbamoyl substituent. Its structure combines a cyclohexene ring with a carboxylic acid group and an aromatic amide moiety. The electron-withdrawing nitro (-NO₂) and fluoro (-F) groups on the phenyl ring likely enhance its electrophilic character and influence its solubility and reactivity.
Properties
CAS No. |
329049-92-5 |
|---|---|
Molecular Formula |
C14H13FN2O5 |
Molecular Weight |
308.26 g/mol |
IUPAC Name |
6-[(4-fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H13FN2O5/c15-11-6-5-8(7-12(11)17(21)22)16-13(18)9-3-1-2-4-10(9)14(19)20/h1-2,5-7,9-10H,3-4H2,(H,16,18)(H,19,20) |
InChI Key |
VEDGJEPLCUKFLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves the reaction of 4-fluoro-3-nitroaniline with cyclohex-3-ene-1-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Replacement of the fluoro group with other functional groups.
Substitution: Formation of esters or amides from the carboxylic acid group.
Scientific Research Applications
6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The fluoro-nitrophenyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The cyclohexene ring provides structural stability and influences the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Calculated molecular weight based on formula C₁₄H₁₂F₂N₂O₅.
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The nitro and fluoro substituents in the target compound contrast with electron-donating groups (e.g., methyl in ). Nitro groups increase acidity and electrophilicity, making the compound more reactive in nucleophilic substitutions compared to methyl-substituted analogs .
- Trifluoromethyl groups (as in ) balance lipophilicity and metabolic stability, often preferred in drug design.
Applications :
- Acetylphenyl derivatives (e.g., ) form stable polymeric coatings, whereas piperazine-containing analogs () are leveraged in macromolecular crystallography due to their solubility and hydrogen-bonding capabilities.
Safety Profiles :
- Compounds with nitro or acetyl groups (e.g., ) are often classified as irritants (Xi), requiring stringent handling protocols .
Biological Activity
6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of a fluorine atom and a nitro group, suggests possible interactions with biological targets, making it a candidate for further investigation.
The molecular formula of this compound is C14H13FN2O5, with a molecular weight of 308.26 g/mol. The compound features a cyclohexene ring, which may influence its biological interactions and pharmacokinetics.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its potential as an anti-inflammatory agent, its effects on enzyme inhibition, and its cytotoxic properties against cancer cell lines.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects on key enzymes involved in inflammatory processes. For instance, docking studies have shown that the presence of electron-withdrawing groups like fluorine enhances binding affinity to cyclooxygenase (COX) enzymes, suggesting that this compound may also possess such inhibitory properties .
Table 1: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | COX-2 | 10.4 | |
| Compound B | LOX-15 | 7.7 | |
| 6-[(4-Fluoro-3-nitrophenyl)... | TBD | TBD | TBD |
Cytotoxicity Studies
Cytotoxic effects have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells). Preliminary findings suggest that the compound exhibits moderate cytotoxicity, which correlates with the presence of the nitro group on the phenyl ring .
Table 2: Cytotoxicity Results
Case Studies
A study focusing on derivatives of compounds similar to this compound revealed that modifications to the phenyl ring can significantly alter biological activity. The introduction of additional functional groups was found to enhance both enzyme inhibition and cytotoxicity against cancer cells .
Molecular Docking Studies
In silico studies using molecular docking techniques have provided insights into the binding interactions of this compound with target proteins. The presence of hydrogen bonds and hydrophobic interactions were noted as critical factors contributing to the observed biological activity. This suggests that structural modifications could be strategically employed to optimize efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
